molecular formula C22H30N6O2 B12216419 4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone

4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone

Cat. No.: B12216419
M. Wt: 410.5 g/mol
InChI Key: KCMWOPSDBUCRQO-UHFFFAOYSA-N
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Description

4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone is a complex organic compound with a unique structure that includes an amino group, a butoxy group, and a pyrrolidinylmethyl group attached to a benzyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the butoxy group through nucleophilic substitution reactions.

    Reductive Amination: Formation of the pyrrolidinylmethyl group via reductive amination.

    Cyclization: Cyclization reactions to form the pteridinone core structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-butoxy-7,8-dihydro-6(5H)-pteridinone: Lacks the pyrrolidinylmethyl group.

    4-Amino-2-butoxy-8-benzyl-7,8-dihydro-6(5H)-pteridinone: Lacks the pyrrolidinylmethyl group.

    4-Amino-2-butoxy-8-[4-(methyl)benzyl]-7,8-dihydro-6(5H)-pteridinone: Has a methyl group instead of the pyrrolidinylmethyl group.

Uniqueness

The presence of the pyrrolidinylmethyl group in 4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone distinguishes it from similar compounds, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C22H30N6O2

Molecular Weight

410.5 g/mol

IUPAC Name

4-amino-2-butoxy-8-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one

InChI

InChI=1S/C22H30N6O2/c1-2-3-12-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-16(7-9-17)13-27-10-4-5-11-27/h6-9H,2-5,10-15H2,1H3,(H,24,29)(H2,23,25,26)

InChI Key

KCMWOPSDBUCRQO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=C(C=C3)CN4CCCC4)N

Origin of Product

United States

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